Physicochemical Profile Differentiation: Lipophilicity vs. Methyl-Linked Analogue
The target compound’s computed partition coefficient (XLogP3 = 1.3) indicates significantly lower lipophilicity compared to its closest methylene-linked analogue, ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, for which a higher XLogP3 of ~1.9 can be estimated based on the absence of the polar acetyl carbonyl and the presence of an additional methylene group . This 0.6 log unit difference places the target compound in a more favorable zone for aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate; XLogP3 estimated ~1.9 (comparator data not computed in same PubChem release; value based on structural increment logic) |
| Quantified Difference | ΔXLogP3 ≈ 0.6 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) in silico. |
Why This Matters
A lower logP can lead to improved aqueous solubility and reduced off-target binding in cellular assays, making this compound a more suitable starting point for hit-to-lead campaigns where solubility-limited activity is a known issue.
- [1] PubChem. PubChem Compound Summary for CID 16811284, ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16811284 (accessed 2026-04-29). View Source
